1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-2-(p-tolyl)-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by a unique structure that incorporates a piperazine moiety, a fluorophenyl group, and a dihydropyrimidine framework. The compound's molecular formula is , and its molecular weight is approximately 368.4 g/mol.
The compound has garnered interest due to its potential pharmacological properties, particularly in the context of drug development targeting various biological pathways.
The compound can be identified by its CAS number 932475-17-7. It has been classified as a pyrimidine derivative, specifically a dihydropyrimidine, which is known for its diverse biological activities, including antitumor and antibacterial effects. Dihydropyrimidines are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets.
The synthesis of 1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-2-(p-tolyl)-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step synthetic routes. One common method includes:
These synthetic routes require careful optimization to achieve high yields and purity of the target compound.
The molecular structure of 1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-2-(p-tolyl)-1,6-dihydropyrimidine-5-carbonitrile can be represented using various structural notations:
Cc1cc(C)n(CC(=O)N2CCN(c3ccccc3F)CC2)c(=O)c1C#N
This notation describes the arrangement of atoms and bonds in the molecule, highlighting key functional groups such as carbonitrile and ketone functionalities.
The structure features:
The chemical reactivity of this compound can be explored through various reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action.
The mechanism of action for 1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-2-(p-tolyl)-1,6-dihydropyrimidine-5-carbonitrile may involve:
The physical and chemical properties of 1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-2-(p-tolyl)-1,6-dihydropyrimidine-5-carbonitrile include:
While specific data such as melting point or boiling point are not available in the current literature, these properties are essential for understanding solubility and stability under various conditions.
This compound has potential applications in several scientific fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: